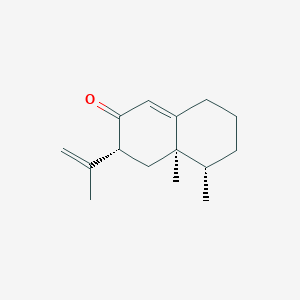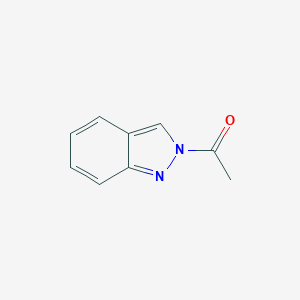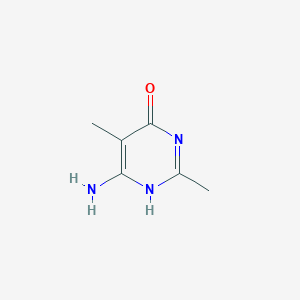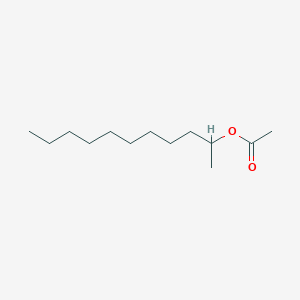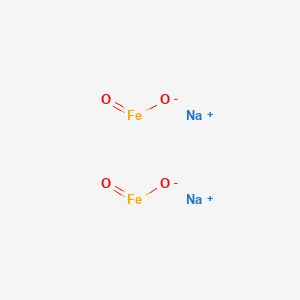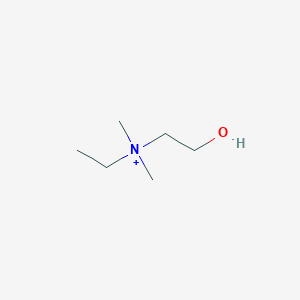
3,4'-Dimethylbenzophenone
Descripción general
Descripción
3,4’-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where two methyl groups are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Mecanismo De Acción
Target of Action
It is known to be a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4’-Dimethylbenzophenone . Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 3,4’-Dimethylbenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4’-Dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Aplicaciones Científicas De Investigación
3,4’-Dimethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, dyes, and other materials due to its photochemical properties.
Comparación Con Compuestos Similares
- 4,4’-Dimethylbenzophenone
- 4-Methylbenzophenone
- 4,4’-Dimethoxybenzophenone
- 4,4’-Dihydroxybenzophenone
Comparison: 3,4’-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. Compared to 4,4’-Dimethylbenzophenone, which has methyl groups on both phenyl rings, 3,4’-Dimethylbenzophenone may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
Propiedades
IUPAC Name |
(3-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDBXBBWNOELNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369349 | |
| Record name | 3,4'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-94-8 | |
| Record name | 3,4'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 3,4-dimethylbenzophenone in chemical synthesis?
A1: 3,4-Dimethylbenzophenone serves as a crucial building block in organic synthesis. For instance, it acts as an acylating agent in the production of 3,4-dimethylbenzophenone from o-xylene. [, ] This reaction is particularly important in the production of various fine chemicals and pharmaceuticals.
Q2: How does the presence of a catalyst affect the synthesis of 3,4-dimethylbenzophenone from o-xylene?
A2: Research indicates that utilizing catalysts like zeolite beta or rare earth oxides can significantly impact the yield and selectivity of 3,4-dimethylbenzophenone production during the benzoylation of o-xylene. [, ] These catalysts facilitate the reaction and can influence the formation of desired products.
Q3: Can you elaborate on the kinetic modeling of the acylation reaction of o-xylene to 3,4-dimethylbenzophenone?
A3: Kinetic studies reveal that the acylation reaction doesn't adhere to simple first or second-order kinetics with respect to the acylating agent. [] This complexity arises from the involvement of multiple processes, including diffusion, adsorption, desorption, potential product inhibition, and multi-step surface reactions. Further research incorporating postulated reaction mechanisms and experimental data is necessary to elucidate the reaction order accurately.
Q4: How is 3,4-dimethylbenzophenone utilized in studying surfactant systems?
A4: 3,4-Dimethylbenzophenone plays a critical role as a quencher in time-resolved fluorescence quenching (TRFQ) studies. [] This technique helps analyze the phase behavior of surfactants like dodecyl poly(oxyethylene) in water. Specifically, 3,4-dimethylbenzophenone assists in understanding the diffusion-influenced quenching within the liquid crystalline phases of these surfactants, offering insights into their self-assembly properties.
Q5: What is known about the byproducts formed during the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone?
A5: Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone primarily yields cis and trans isomers of 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate and 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, respectively. [] Alongside these adducts, the reaction also generates various nitro derivatives of the parent ketones as byproducts. Understanding the formation and potential utilization or mitigation of these byproducts is crucial in optimizing the desired synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


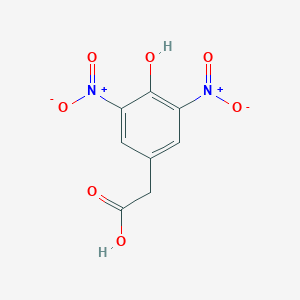

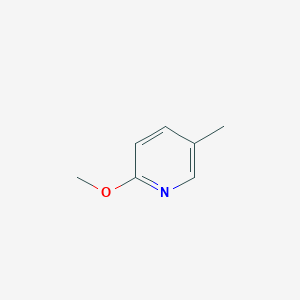
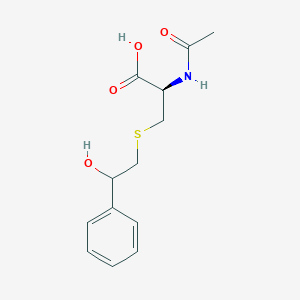
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)
